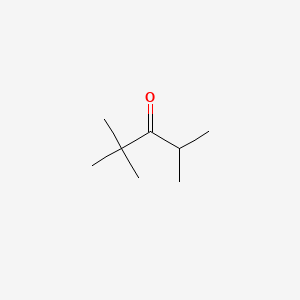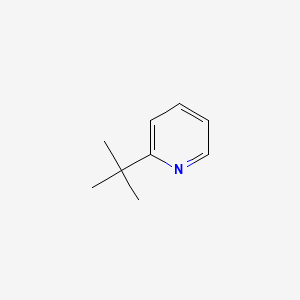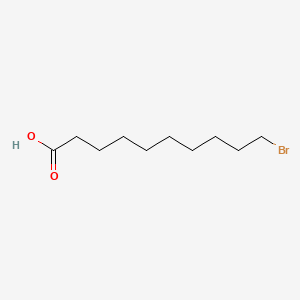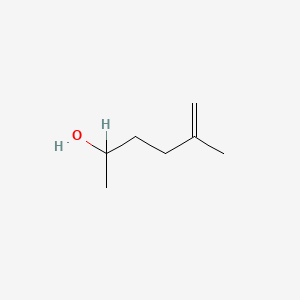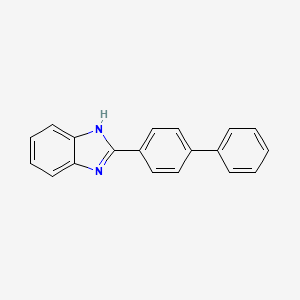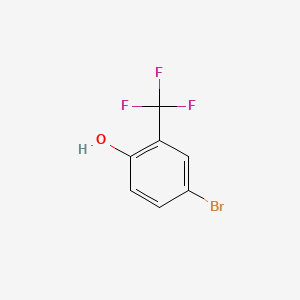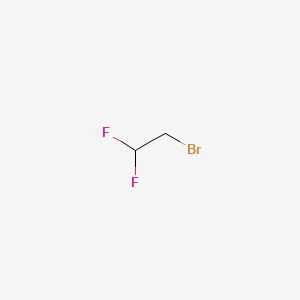
2-(3-Azidopropyl)isoindole-1,3-dione
Vue d'ensemble
Description
2-(3-Azidopropyl)isoindole-1,3-dione (APID) is an important intermediate in organic synthesis, with a wide range of applications in drug and pharmaceutical production. It is a versatile molecule, which can be used in a variety of reactions to synthesize various compounds. It is also used as a precursor in the synthesis of novel compounds and as a starting material in the production of drugs. APID is a highly reactive compound and has been found to be useful in the synthesis of various pharmaceuticals.
Applications De Recherche Scientifique
Chimie Click
“2-(3-Azidopropyl)isoindole-1,3-dione” est un phtalimide avec un groupe azide terminal relié par un lieur à 3 carbones. Le groupe azide permet la chimie Click . La chimie Click est un type de synthèse chimique largement utilisé dans la découverte de médicaments et la science des matériaux pour la synthèse rapide et efficace de bibliothèques moléculaires.
Synthèse pharmaceutique
Les hétérocycles d'isoindoline-1,3-dione, dont “this compound” est un dérivé, ont suscité un intérêt considérable pour leur utilisation potentielle dans la synthèse pharmaceutique . Ils ont été utilisés dans le développement de divers agents thérapeutiques.
Herbicides
Ces composés ont également trouvé des applications dans le développement d'herbicides . Leur structure chimique unique et leur réactivité les rendent adaptés à cet effet.
Colorants et teintures
Les dérivés d'isoindoline-1,3-dione ont été utilisés dans la production de colorants et de teintures . Leur caractère aromatique et la présence de groupes carbonyles aux positions 1 et 3 contribuent à leurs propriétés de couleur.
Additifs pour polymères
Ces composés ont été utilisés comme additifs dans les polymères . Ils peuvent améliorer les propriétés des polymères, les rendant plus adaptés à diverses applications.
Synthèse organique
Les dérivés d'isoindoline-1,3-dione sont utilisés en synthèse organique . Ils peuvent servir de blocs de construction dans la synthèse de molécules organiques complexes.
Matériaux photochromiques
Ces composés ont trouvé des applications dans le développement de matériaux photochromiques . Les matériaux photochromiques changent de couleur lorsqu'ils sont exposés à la lumière, et les dérivés d'isoindoline-1,3-dione peuvent contribuer à cette propriété.
Agents anticancéreux
Des dérivés d'isoindoline-1,3-dione ont été synthétisés, caractérisés et étudiés contre le cancer du sang en utilisant les lignées cellulaires K562 et Raji . Par exemple, la 2-(4-(2-bromoacétyl)phényl)isoindoline-1,3-dione a montré l'effet inhibiteur le plus important sur la viabilité des cellules cancéreuses .
Mécanisme D'action
Target of Action
Isoindoline-1,3-dione derivatives, such as 2-(3-Azidopropyl)isoindole-1,3-dione, have been found to interact with the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in various neurological processes including reward, addiction, and movement.
Mode of Action
The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the activity of the receptor, potentially influencing the signaling pathways it is involved in.
Pharmacokinetics
The compound’s molecular weight of 2302 suggests it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.
Analyse Biochimique
Biochemical Properties
2-(3-Azidopropyl)isoindole-1,3-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The azide group allows it to undergo click chemistry reactions, which are highly specific and efficient. This compound can interact with alkyne-functionalized biomolecules, forming stable triazole linkages . These interactions are crucial for labeling and tracking biomolecules in complex biological systems.
Cellular Effects
This compound has been shown to influence various cellular processes. Its ability to participate in click chemistry reactions allows researchers to study cell signaling pathways, gene expression, and cellular metabolism. By labeling specific biomolecules, scientists can track their localization and interactions within cells . This compound has been used to study the dynamics of protein-protein interactions, post-translational modifications, and other cellular events.
Molecular Mechanism
The molecular mechanism of this compound involves its participation in click chemistry reactions. The azide group reacts with alkyne-functionalized biomolecules, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for studying biological systems . The formation of triazole linkages allows researchers to label and track biomolecules, providing insights into their functions and interactions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to be non-toxic and effective for labeling and tracking biomolecules . At higher doses, there may be potential toxic or adverse effects. It is essential to determine the optimal dosage for specific applications to avoid any negative impact on the health of the animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels . Its ability to participate in click chemistry reactions allows researchers to study metabolic pathways in detail, providing insights into the regulation and dynamics of cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its effectiveness. The compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation . Understanding the transport mechanisms is essential for optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . By studying its localization, researchers can gain insights into its activity and function in different cellular contexts.
Propriétés
IUPAC Name |
2-(3-azidopropyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c12-14-13-6-3-7-15-10(16)8-4-1-2-5-9(8)11(15)17/h1-2,4-5H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSQWAQECRXRGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00236882 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(3-azidopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00236882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88192-21-6 | |
| Record name | 2-(3-Azidopropyl)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88192-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(3-azidopropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088192216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(3-azidopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00236882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-azidopropyl)-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


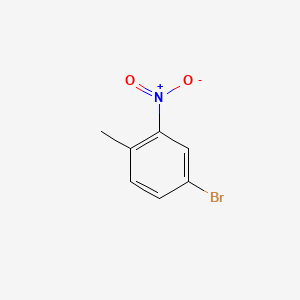
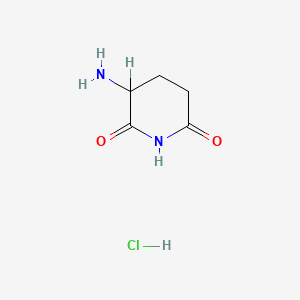
![[1]Benzothieno[3,2-b][1]benzothiophene](/img/structure/B1266191.png)

